molecular formula C20H27N3O5S B2959007 N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380191-42-2

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide

Cat. No. B2959007
CAS RN: 2380191-42-2
M. Wt: 421.51
InChI Key: YZJYVHHLJGZACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, drug discovery, and pharmacology.

Mechanism of Action

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial cell membranes or inhibit bacterial enzymes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been found to inhibit bacterial growth and biofilm formation. The compound has also been shown to have low toxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide for lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for studying cancer and bacterial infections. Additionally, the compound has low toxicity in normal cells, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the research and development of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of research is the optimization of the compound's antitumor and antimicrobial activity through structural modifications. Additionally, the compound's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders, should be explored. Finally, the compound's pharmacokinetics and pharmacodynamics should be studied further to determine its efficacy and safety in vivo.
In conclusion, this compound is a synthetic compound with promising applications in various areas of scientific research. Its potent antitumor and antimicrobial activity, low toxicity in normal cells, and potential as a therapeutic agent make it a valuable tool for studying cancer and bacterial infections. Further research is needed to optimize the compound's properties and explore its potential for other diseases.

Synthesis Methods

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves several steps, including the preparation of intermediate compounds and the final condensation reaction. The starting materials for the synthesis are 1,3-Benzodioxole, 4-Morpholineethanethiol, and Ethyl chloroformate. The intermediate compounds are prepared by reacting these starting materials with appropriate reagents and solvents. The final condensation reaction is carried out using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product.

Scientific Research Applications

N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been studied extensively for its potential applications in various areas of scientific research. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antimicrobial activity against several bacterial strains, including gram-positive and gram-negative bacteria.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c24-18(21-12-15-1-2-16-17(11-15)28-14-27-16)19(25)22-13-20(3-9-29-10-4-20)23-5-7-26-8-6-23/h1-2,11H,3-10,12-14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJYVHHLJGZACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.